Cyprenorphine
Overview
Description
Cyprenorphine, also known as N-cyclopropylmethyl-6,14-endoetheno-7α-(1-hydroxy-1-methylethyl)-6,7,8,14-tetrahydronororipavine, is a semi-synthetic opioid drug. It is structurally related to buprenorphine and diprenorphine. This compound is a powerful antagonist of opioid receptors and has mixed agonist-antagonist effects . It is known for its potent specific antagonist properties, blocking the binding of morphine and etorphine to opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyprenorphine involves several steps, starting from thebaine, an opiate alkaloid. Thebaine undergoes a series of chemical reactions, including hydrogenation, cyclization, and functional group modifications, to produce this compound. The key steps include:
Hydrogenation: Thebaine is hydrogenated to produce dihydrothebaine.
Cyclization: Dihydrothebaine undergoes cyclization to form the core structure of this compound.
Functional Group Modifications: Various functional groups are introduced to achieve the final structure of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Cyprenorphine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones and carboxylic acids, while reduction can yield alcohols and amines.
Scientific Research Applications
Cyprenorphine has several scientific research applications, including:
Chemistry: this compound is used as a reference compound in the study of opioid receptor interactions and structure-activity relationships.
Biology: It is used to investigate the biological effects of opioid receptor antagonists and their potential therapeutic applications.
Medicine: this compound is studied for its potential use in reversing the effects of opioid overdose and in the treatment of opioid addiction.
Industry: It is used in the development of new opioid receptor antagonists and in the formulation of pharmaceutical products.
Mechanism of Action
Cyprenorphine exerts its effects by binding to opioid receptors in the brain and nervous system. It acts as a mixed agonist-antagonist, meaning it can both activate and block opioid receptors. This dual action results in the modulation of pain perception and the reversal of opioid-induced effects. This compound specifically targets the mu, delta, and kappa opioid receptors, blocking the binding of other opioids such as morphine and etorphine .
Comparison with Similar Compounds
Buprenorphine: Like cyprenorphine, buprenorphine is a mixed agonist-antagonist at opioid receptors. buprenorphine is primarily used as an analgesic and in the treatment of opioid addiction.
Diprenorphine: Diprenorphine is another related compound used as an antidote to reverse the effects of other opioids. It has a similar mechanism of action but is less potent than this compound.
Uniqueness of this compound: this compound is unique due to its potent specific antagonist properties and its ability to produce pronounced dysphoric and hallucinogenic effects, which limit its potential use as an analgesic . Its mixed agonist-antagonist effects at opioid receptors make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-9,15,18-19,22,28-29H,4-5,10-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKIOMHXEUHYSI-KNLIIKEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905125 | |
Record name | Cyprenorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4406-22-8 | |
Record name | Cyprenorphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4406-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyprenorphine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004406228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyprenorphine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01480 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyprenorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYPRENORPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P6HEG5ZHS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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